molecular formula C5H11NO B029169 (S)-3-Methylmorpholine CAS No. 350595-57-2

(S)-3-Methylmorpholine

Cat. No. B029169
M. Wt: 101.15 g/mol
InChI Key: SFWWGMKXCYLZEG-YFKPBYRVSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to (S)-3-Methylmorpholine involves intricate chemical reactions, where precision and control over the reaction conditions are paramount. For instance, the synthesis of complex molecules like α‐Methyl‐l‐tryptophan and related compounds offers insights into the methodologies that might be applicable for synthesizing (S)-3-Methylmorpholine, highlighting the importance of selecting appropriate precursors and reaction pathways for achieving the desired chiral purity and yield (Diksic & Young, 2001).

Molecular Structure Analysis

The molecular structure of (S)-3-Methylmorpholine, like other morpholine derivatives, is characterized by the presence of both alkyl and amine groups, which contribute to its chemical reactivity and interaction with other molecules. Studies on similar compounds emphasize the role of molecular geometry in determining the chemical behavior and reactivity of these molecules (Shavitt, 1985).

Chemical Reactions and Properties

The chemical reactions and properties of (S)-3-Methylmorpholine can be inferred from research on analogous compounds, showcasing a range of reactivities due to its functional groups. The synthesis and reactivity of methylene- and alkylidenecyclopropane derivatives provide valuable analogies for understanding the types of chemical transformations (S)-3-Methylmorpholine might undergo, including nucleophilic substitutions and addition reactions (Pellissier, 2014).

Scientific Research Applications

  • Pharmaceutical Chemistry : N-methylmorpholine is used in photoredox reactions for coupling with pyridazine, a process important in medicinal chemistry, particularly for the preparation of JAK2 Inhibitor LY2784544 (Douglas, Cole, & Stephenson, 2014).

  • Industrial Applications : It acts as a solvent for cellulose dissolution in fiber-making and as an agent for lignocellulosic pretreatment in biofuel production (Wikandari, Millati, & Taherzadeh, 2016).

  • Toxicological Studies : N-methylmorpholine, used as a catalyst in polyurethane foams, has been identified as fetotoxic and teratogenic in rats, leading to severe developmental defects (Sitarek, 1999).

  • Chemical Structure Analysis : Research has been conducted on the energetic effects and structural changes due to the replacement of hydrogen by an alkyl group in the morpholine scaffold (Freitas, Silva, Paiva, & Ribeiro da Silva, 2017).

  • Cellulose Processing : NMMO is crucial in the Lyocell process for cellulose dissolution, but its side reactions can cause detrimental effects like cellulose degradation (Rosenau, Potthast, Sixta, & Kosma, 2001).

  • Safety Concerns in Chemical Processes : In mixtures with ionic liquids, NMMO can undergo autocatalytic degradation at elevated temperatures, posing risks of explosions and flames (Böhmdorfer, Hosoya, Röder, Potthast, & Rosenau, 2017).

  • Textile Industry : NMMO hydrates are used as direct solvents for cellulose in manufacturing fibers and films, with their crystallization playing a crucial role in structure formation (Biganska, Navard, & Bédué, 2002).

  • Biodegradation : Activated sludge can degrade NMMO and its metabolites, allowing for the purification of NMMO-containing wastewaters in conventional treatment plants (Meister & Wechsler, 2004).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the hazards associated with it. It includes its toxicity, flammability, environmental impact, etc.


Future Directions

This involves understanding the current state of research on the compound and identifying potential future research directions. This could include potential applications, modifications to improve its properties, environmental impact studies, etc.


properties

IUPAC Name

(3S)-3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWWGMKXCYLZEG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475799
Record name (S)-3-Methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Methylmorpholine

CAS RN

350595-57-2
Record name (S)-3-Methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-3-methylmorpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
H Hobbs, G Bravi, I Campbell, M Convery… - Journal of Medicinal …, 2019 - ACS Publications
4-(Pyrimidin-4-yl)morpholines are privileged pharmacophores for PI3K and PIKKs inhibition by virtue of the morpholine oxygen, both forming the key hydrogen bonding interaction and …
Number of citations: 13 pubs.acs.org
AS Kalogirou, CRM Asquith, PA Koutentis - Molbank, 2020 - mdpi.com
Reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with (R) and (S)-3-methylmorpholines (2 equiv), in THF, at ca. 20 C gave (R) and (S)-3-chloro-5-(3-methylmorpholino)-4H-1,2,6-…
Number of citations: 1 www.mdpi.com
S Dugar, A Sharma, B Kuila, D Mahajan, S Dwivedi… - …, 2014 - thieme-connect.com
A simple and efficient method has been developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino …
Number of citations: 28 www.thieme-connect.com
WD Hong, PM O'Neill, MJ Taylor… - … Process Research & …, 2023 - ACS Publications
Anti-Wolbachia therapy has been clinically proven to be a safe approach for the treatment of onchocerciasis and lymphatic filariasis. AWZ1066S, a first-in-class highly specific anti-…
Number of citations: 5 pubs.acs.org
F Arshad, MF Khan, W Akhtar, MM Alam… - European journal of …, 2019 - Elsevier
Morpholine, a six-membered heterocycle containing one nitrogen and one oxygen atom, is a moiety of great significance. It forms an important intermediate in many industrial and …
Number of citations: 84 www.sciencedirect.com
S Shen, X He, Z Yang, L Zhang, Y Liu… - ACS Medicinal …, 2018 - ACS Publications
The discovery and optimization of a series of 2-morpholino-pyrimidine derivatives containing various sulfonyl side chains at the C 4 position led to the identification of compound 26 as a …
Number of citations: 8 pubs.acs.org
G Gu, Z Xu, L Wen, J Liang, C Wang, X Wan, Y Zhao - JACS Au, 2023 - ACS Publications
Methods to rapidly detect and differentiate chiral N-heterocyclic compounds become increasingly important owing to the widespread application of N-heterocycles in drug discovery and …
Number of citations: 2 pubs.acs.org
C Borsari, M De Pascale, MP Wymann - ChemMedChem, 2021 - Wiley Online Library
Dysregulation of the mechanistic target of rapamycin (mTOR) pathway is implicated in cancer and neurological disorder, which identifies mTOR inhibition as promising strategy for the …
S Bonazzi, CP Goold, A Gray… - Journal of Medicinal …, 2020 - ACS Publications
Recent clinical evaluation of everolimus for seizure reduction in patients with tuberous sclerosis complex (TSC), a disease with overactivated mechanistic target of rapamycin (mTOR) …
Number of citations: 24 pubs.acs.org
D Rageot, T Bohnacker, E Keles… - Journal of medicinal …, 2019 - ACS Publications
The phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (mTOR) pathway is frequently overactivated in cancer, and drives cell growth, proliferation, survival, and …
Number of citations: 45 pubs.acs.org

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